molecular formula C9H14BrNO B2944104 4-(3-aminopropyl)phenol Hydrobromide CAS No. 583825-30-3

4-(3-aminopropyl)phenol Hydrobromide

Cat. No. B2944104
CAS RN: 583825-30-3
M. Wt: 232.121
InChI Key: WVQGQGNVRPUYBC-UHFFFAOYSA-N
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Description

4-(3-aminopropyl)phenol Hydrobromide, with the CAS number 583825-30-3, is a chemical compound . It has a molecular weight of 232.12 and its molecular formula is C9H14BrNO .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO.BrH/c10-7-1-2-8-3-5-9(11)6-4-8;/h3-6,11H,1-2,7,10H2;1H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . The compound has a melting point of 103 °C and a boiling point of 288.4±23.0 °C at 760 mmHg . The flash point is 128.2±22.6 °C .

Scientific Research Applications

Chemical Synthesis and Functionalization

The use of phenolic compounds, including structures related to 4-(3-aminopropyl)phenol, in chemical synthesis and functionalization is well-documented. Such compounds are key intermediates in the synthesis of complex molecules due to their reactive hydroxyl and amino groups. For instance, phenolic hydroxyl functionalized graphene oxides have been prepared using a small amount of 4-aminophenol, serving as a reducing and N-doping agent, which significantly enhances electrochemical performance for applications like supercapacitors (Yong Zhang et al., 2019). This demonstrates the role of aminophenol derivatives in creating materials with improved electrical properties, potentially extending to compounds like 4-(3-aminopropyl)phenol hydrobromide.

Environmental Applications

In environmental science, phenolic compounds are studied for their ability to degrade pollutants. For example, the degradation of toxic organic compounds, such as 4-chloro 2-aminophenol, uses advanced oxidation processes that could be analogous to applications involving this compound (Arati J. Barik & P. Gogate, 2016). Understanding the reactivity of such compounds can lead to more effective water treatment and pollution mitigation strategies.

Analytical Chemistry

In analytical chemistry, derivatives of 4-aminophenol play a crucial role in developing sensitive detection methods for various substances. The Berthelot reaction, for instance, involves phenolic compounds for the quantitative determination of ammonium in environmental samples, showcasing the importance of phenol derivatives in analytical assays (E. Rhine et al., 1998). The versatility of this compound could similarly be harnessed in developing novel analytical methods.

Pharmaceutical and Biomedical Research

Although the direct application of this compound in pharmaceutical research was not highlighted in the sourced documents, related compounds exhibit significant biological activity. For instance, phenolic acids like chlorogenic acid demonstrate a range of therapeutic effects, including antioxidant, antibacterial, and neuroprotective properties (M. Naveed et al., 2018). This suggests potential research avenues for this compound in exploring novel drug candidates or biomedical applications.

Catalysis and Material Science

The role of phenolic and amino-functionalized compounds extends into catalysis and material science. For example, poly(ethylene imine) composite hydrogels loaded with metal nanoparticles have been synthesized using aminophenol derivatives, demonstrating high efficiency in catalytic reduction processes (Yao Feng et al., 2020). Such applications underscore the potential of this compound in catalysis and the development of new materials with enhanced properties.

Safety and Hazards

This compound is classified under the GHS07 category . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation and may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-(3-aminopropyl)phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.BrH/c10-7-1-2-8-3-5-9(11)6-4-8;/h3-6,11H,1-2,7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQGQGNVRPUYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

583825-30-3
Record name 4-(3-aminopropyl)phenol hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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